2-Amino-3-chloro-5-nitrobenzoic acid

説明

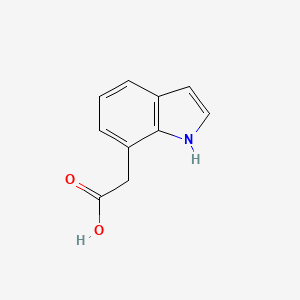

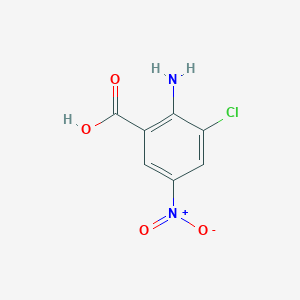

2-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5ClN2O4 . It is related to 2-Chloro-5-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid .

Synthesis Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This process could potentially be used to synthesize 2-Amino-3-chloro-5-nitrobenzoic acid.Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-nitrobenzoic acid can be represented by the SMILES stringNc1ccc(cc1C(O)=O)N+=O . This indicates that the molecule contains an amino group (NH2), a carboxylic acid group (COOH), and a nitro group (NO2) attached to a benzene ring, which also has a chlorine atom substitution.

科学的研究の応用

Nonlinear Optics and Optical Limiting Applications

- Summary of Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for Nonlinear Optics (NLO) and optical limiting applications .

- Methods of Application : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Synthesis of Mesalamine

- Summary of Application : 2-Chloro-5-nitrobenzoic acid is used as the starting material for the large-scale production of mesalamine, an anti-inflammatory agent .

- Methods of Application : This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .

- Results or Outcomes : The method has excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .

Synthesis of Substituted Phenyl Oxazoles

- Summary of Application : 2-Chloro-5-nitrobenzoic acid is used in the synthesis of substituted phenyl oxazoles, which are novel LSD1 inhibitors with antiproliferative activity .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but typically involve organic synthesis techniques to construct the oxazole ring and introduce the necessary substituents .

- Results or Outcomes : The synthesized phenyl oxazoles act as LSD1 inhibitors and show antiproliferative activity .

Synthesis of Cathepsin L Inhibitors

- Summary of Application : 2-Chloro-5-nitrobenzoic acid is also used to synthesize cathepsin L inhibitors .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but typically involve organic synthesis techniques to construct the inhibitor molecule .

- Results or Outcomes : The synthesized molecules act as inhibitors of cathepsin L, a protease involved in various physiological and pathological processes .

Analytical Applications

- Summary of Application : 2-Chloro-5-nitrobenzoic acid is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve using the compound as a standard or reagent in various analytical techniques .

- Results or Outcomes : The use of 2-Chloro-5-nitrobenzoic acid in these applications helps ensure the accuracy and reliability of the analytical results .

Preparation of Insulin Receptor Tyrosine Kinase Activator

- Summary of Application : 2-Chloro-5-nitrobenzoic acid is used in the preparation of insulin receptor tyrosine kinase activator .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but typically involve organic synthesis techniques to construct the activator molecule .

- Results or Outcomes : The synthesized molecules act as activators of insulin receptor tyrosine kinase, a key enzyme involved in insulin signaling .

特性

IUPAC Name |

2-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIPGBFCRIAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607701 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-5-nitrobenzoic acid | |

CAS RN |

773109-32-3 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。